molecular formula C7H11NOS B1302426 1-Thia-4-azaspiro[4.4]nonan-3-one CAS No. 72752-82-0

1-Thia-4-azaspiro[4.4]nonan-3-one

Cat. No.: B1302426
CAS No.: 72752-82-0
M. Wt: 157.24 g/mol
InChI Key: URXPQDCEBDAVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Thia-4-azaspiro[4.4]nonan-3-one is a heterocyclic compound with a unique spiro structure, which includes both sulfur and nitrogen atoms in its ring system.

Preparation Methods

The synthesis of 1-Thia-4-azaspiro[4.4]nonan-3-one can be achieved through several methods. One common approach involves the reaction of thioglycolic acid with a suitable amine under specific conditions. This reaction typically requires a catalyst, such as thioglycolic acid, and proceeds through a one-pot synthesis . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

1-Thia-4-azaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride can produce thiols .

Scientific Research Applications

Properties

IUPAC Name

1-thia-4-azaspiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c9-6-5-10-7(8-6)3-1-2-4-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXPQDCEBDAVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372275
Record name 1-thia-4-azaspiro[4.4]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72752-82-0
Record name 1-Thia-4-azaspiro[4.4]nonan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72752-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-thia-4-azaspiro[4.4]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Thia-4-azaspiro[4.4]nonan-3-one
Reactant of Route 2
1-Thia-4-azaspiro[4.4]nonan-3-one
Reactant of Route 3
1-Thia-4-azaspiro[4.4]nonan-3-one
Reactant of Route 4
1-Thia-4-azaspiro[4.4]nonan-3-one
Reactant of Route 5
1-Thia-4-azaspiro[4.4]nonan-3-one
Reactant of Route 6
1-Thia-4-azaspiro[4.4]nonan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.